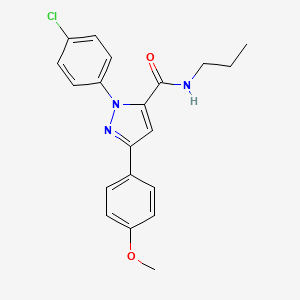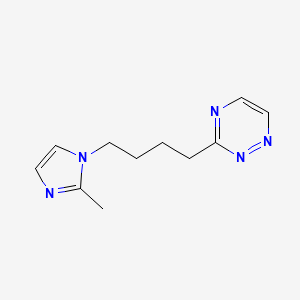
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is a heterocyclic compound that features both imidazole and triazine rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine typically involves the formation of the imidazole ring followed by the introduction of the triazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by alkylation to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of glacial acetic acid at room temperature have been explored to improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, often involving solvents like acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the triazine ring .
Applications De Recherche Scientifique
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic uses, including as an antiviral and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the triazine ring can interact with nucleic acids, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-diazole: Known for its broad range of biological activities.
1,2,4-triazole: Exhibits antifungal and antibacterial properties.
2-methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is unique due to the combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with a single ring system .
Propriétés
Formule moléculaire |
C11H15N5 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
3-[4-(2-methylimidazol-1-yl)butyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H15N5/c1-10-12-7-9-16(10)8-3-2-4-11-13-5-6-14-15-11/h5-7,9H,2-4,8H2,1H3 |
Clé InChI |
WROCDSYKJTXFQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCCCC2=NC=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


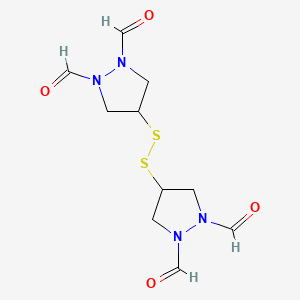
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
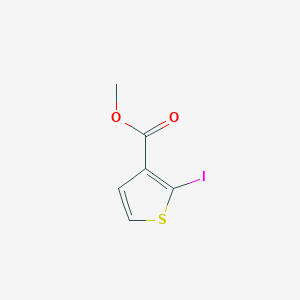
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)

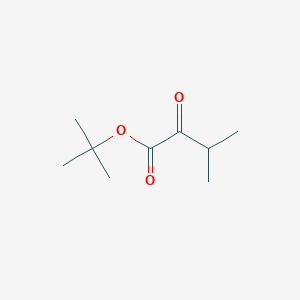

![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
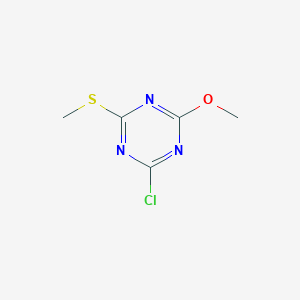
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

